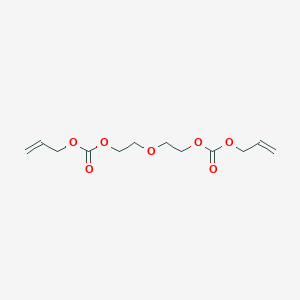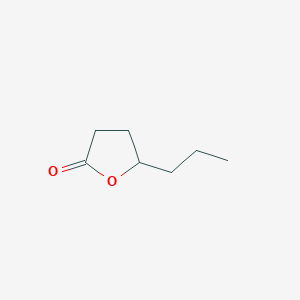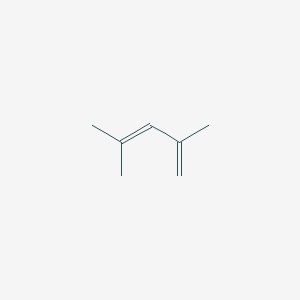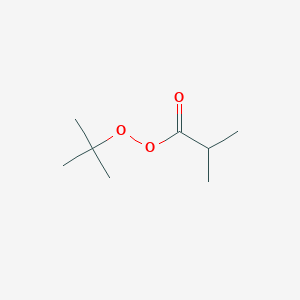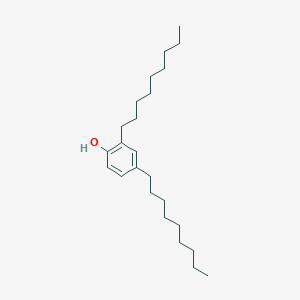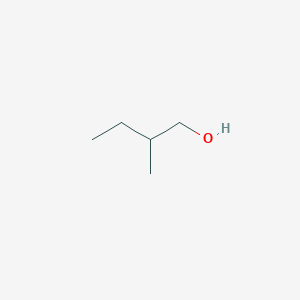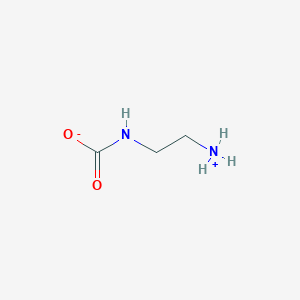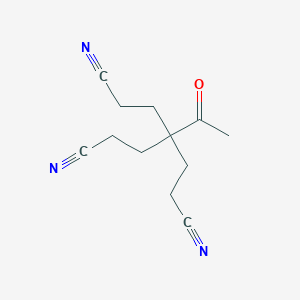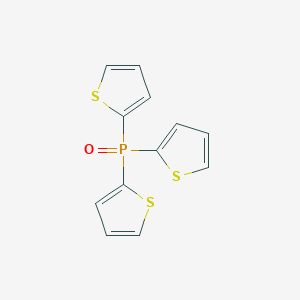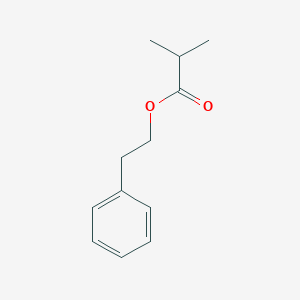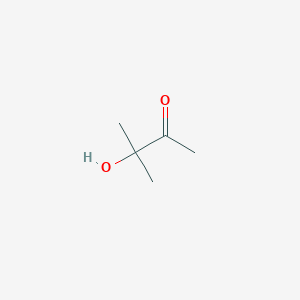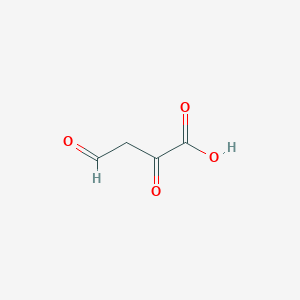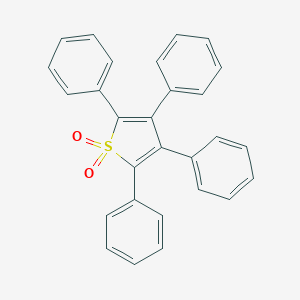
2,3,4,5-Tetraphenylthiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetraphenylthiophene 1,1-dioxide (TPTD) is a heterocyclic compound that has gained significant attention in the field of materials science and organic electronics. This compound possesses a unique molecular structure that allows for its application in various fields, including optoelectronics, photovoltaics, and sensing.
Mécanisme D'action
The unique molecular structure of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide allows for its efficient charge transport properties. Its conjugated backbone facilitates the movement of electrons, making it an ideal component for electronic devices.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide. However, studies have shown that it is non-toxic and does not pose any significant health risks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide is its high purity and yield, making it an ideal component for lab experiments. However, its limited solubility in common solvents can pose a challenge in certain applications.
Orientations Futures
1. The development of new synthesis methods to improve the yield and purity of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide.
2. The investigation of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide's properties in new applications, such as sensing and catalysis.
3. The development of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide-based materials for flexible electronics.
4. The exploration of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide's potential as a component for energy storage devices.
5. The investigation of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide's properties in different environments, such as under extreme temperatures or pressures.
In conclusion, 2,3,4,5-Tetraphenylthiophene 1,1-dioxide is a promising compound with unique properties that make it an ideal component for various applications in materials science and organic electronics. Further research is needed to fully understand its potential and to explore new applications.
Méthodes De Synthèse
The synthesis of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide involves the reaction of 2,3,4,5-tetraphenylthiophene with hydrogen peroxide in the presence of a catalyst. This method has been optimized to yield high purity and yield of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide.
Applications De Recherche Scientifique
2,3,4,5-Tetraphenylthiophene 1,1-dioxide has been extensively studied for its potential application in organic electronics. It has been used as a building block for the synthesis of conjugated polymers, which have shown promising performance in photovoltaic devices and field-effect transistors.
Propriétés
Numéro CAS |
1059-75-2 |
|---|---|
Nom du produit |
2,3,4,5-Tetraphenylthiophene 1,1-dioxide |
Formule moléculaire |
C28H20O2S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2,3,4,5-tetraphenylthiophene 1,1-dioxide |
InChI |
InChI=1S/C28H20O2S/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
MCIARMBFBVAZDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



